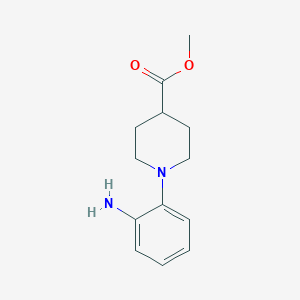
Methyl 1-(2-aminophenyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-aminophenyl)piperidine-4-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group at the 4-position and an aminophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminophenyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via nucleophilic substitution reactions, where an appropriate aminophenyl precursor reacts with the piperidine ring.
Esterification: The final step involves the esterification of the carboxylate group at the 4-position of the piperidine ring to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminophenyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 1-(2-aminophenyl)piperidine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 1-(2-aminophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-(2-aminophenyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(4-aminophenyl)piperidine-4-carboxylate: This compound has a similar structure but with the aminophenyl group at the 4-position instead of the 2-position.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound features a tert-butyl ester group and a phenylamino group at different positions on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 1-(2-aminophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-6-8-15(9-7-10)12-5-3-2-4-11(12)14/h2-5,10H,6-9,14H2,1H3 |
InChI Key |
OZDZZOOZXCRMTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















